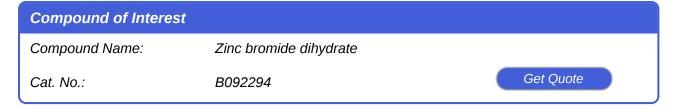


# An In-depth Technical Guide on the Molecular Geometry of Zinc Bromide Dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of **zinc bromide dihydrate** (ZnBr<sub>2</sub>·2H<sub>2</sub>O), focusing on its unique crystal structure, coordination environments, and the experimental basis for these findings. This information is crucial for understanding the compound's chemical behavior and potential applications in catalysis, synthesis, and materials science.

### **Crystal Structure Overview**

Contrary to a simple hydrated salt structure, single-crystal X-ray diffraction studies have revealed that **zinc bromide dihydrate** is a double salt with the formula [Zn(H<sub>2</sub>O)<sub>6</sub>][Zn<sub>2</sub>Br<sub>6</sub>].[1] [2] This structure is composed of two distinct ionic complexes: the hexa-aqua zinc(II) cation, [Zn(H<sub>2</sub>O)<sub>6</sub>]<sup>2+</sup>, and the dimeric tetra-bromo-dizincate(II) anion, [Zn<sub>2</sub>Br<sub>6</sub>]<sup>2-</sup>.[2][3][4] The crystal system is orthorhombic with the space group Immm.[2] These ionic units are linked together in the crystal lattice by O-H···Br hydrogen bonds.[2]

#### **Coordination Geometries**

The zinc centers in **zinc bromide dihydrate** exhibit two different coordination geometries corresponding to the cationic and anionic species present in the crystal structure.

Hexa-aqua zinc(II) Cation ([Zn(H<sub>2</sub>O)<sub>6</sub>]<sup>2+</sup>): In this complex, the zinc ion is octahedrally coordinated to six water molecules.[1][2]



• Dibromozincate(II) Anion ([Zn<sub>2</sub>Br<sub>6</sub>]<sup>2-</sup>): This dimeric anion consists of two zinc atoms, each with a tetrahedral coordination environment. The two tetrahedra share an edge, with two bromide ions acting as bridging ligands between the two zinc centers. The remaining four bromide ions are in terminal positions.[2][4]

In contrast, anhydrous zinc bromide (ZnBr<sub>2</sub>) possesses a crystal structure where zinc atoms are tetrahedrally coordinated, forming "super-tetrahedra" with the formula  $\{Zn_4Br_{10}\}^{2-}$  that are linked in a three-dimensional network.[1][3] The presence of water molecules in the dihydrate fundamentally alters this arrangement.[1] In the gaseous phase, ZnBr<sub>2</sub> is a linear molecule as predicted by VSEPR theory.[3][5]

## **Quantitative Crystallographic Data**

The precise structural parameters of **zinc bromide dihydrate** have been determined through X-ray diffraction analysis. The key quantitative data are summarized in the tables below.

Table 1: Crystallographic Data for **Zinc Bromide Dihydrate**[2]

Parameter	Value
Crystal System	Orthorhombic
Space Group	Immm
a (Å)	10.435 (1)
b (Å)	10.367 (1)
c (Å)	7.961 (1)

Table 2: Key Bond Lengths in Zinc Bromide Dihydrate

Bond	Complex Ion	Bond Length (Å)
Zn-O (average)	[Zn(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup>	2.07[1][2]
Zn–Br (terminal)	[Zn <sub>2</sub> Br <sub>6</sub> ] <sup>2-</sup>	2.36[1][2]
Zn–Br (bridging)	[Zn <sub>2</sub> Br <sub>6</sub> ] <sup>2-</sup>	2.48[1][2]



## Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure of **zinc bromide dihydrate** is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms in a crystalline solid. [6][7]

#### Methodology Outline:

- Crystal Growth: Single crystals of zinc bromide dihydrate suitable for X-ray diffraction are typically grown from a saturated aqueous solution of zinc bromide at a constant temperature (e.g., 297 K).[2]
- Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a
  monochromatic X-ray beam (e.g., from a Mo Kα source, λ = 0.71069 Å).[2] As the crystal is
  rotated, a series of diffraction patterns are collected by a detector.
- Data Processing: The intensities and positions of the diffracted X-ray beams are measured.
   These data are then used to determine the unit cell parameters and the space group of the crystal.
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction data, resulting in precise bond lengths and angles.

### **Visualizations**

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Geometry of Zinc Bromide Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092294#molecular-geometry-of-zinc-bromide-dihydrate]

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